5-(Trifluoromethyl)oxazole-2-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)oxazole-2-carboxylic acid: is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium . This tandem cyclization proceeds via a single-electron transfer reduction followed by a 5-endo-trig pathway, yielding the desired oxazole derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of synthetic routes involving trifluoroacylation of oxazoles has been demonstrated, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 positions using palladium-catalyzed reactions.
Cyclization Reactions: Formation of oxazole derivatives through cyclization of appropriate precursors.
Common Reagents and Conditions:
Palladium Catalysts: Used for direct arylation reactions.
Trifluoroacetic Anhydride: Employed in the trifluoroacylation of oxazoles.
Elemental Tellurium: Mediates the cyclization of acetophenone oxime acetates.
Major Products Formed:
Aryl-Substituted Oxazoles: Resulting from direct arylation reactions.
Trifluoroacetylated Oxazoles: Formed through trifluoroacylation reactions.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)oxazole-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. Its unique structural features make it valuable for the development of new chemical entities with potential biological activities .
Biology and Medicine: This compound has been investigated for its potential as a pharmacophore in drug discovery. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science applications. Its unique properties contribute to the development of products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)oxazole-2-carboxylic acid is not extensively documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The trifluoromethyl group is known to influence the compound’s lipophilicity and electronic properties, which can affect its binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
- 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid
- 5-(3-Trifluoromethyl-phenyl)-oxazole-2-carboxylic acid
- 2-(Trifluoroacetyl)oxazoles
Comparison: 5-(Trifluoromethyl)oxazole-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the oxazole ring. This combination of functional groups imparts distinct physicochemical properties, such as increased lipophilicity and acidity, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C5H2F3NO3 |
---|---|
Molecular Weight |
181.07 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11) |
InChI Key |
NQSIBOSUPGEAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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